molecular formula C19H20Cl2N4O2 B5397545 2-({2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE

2-({2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE

Cat. No.: B5397545
M. Wt: 407.3 g/mol
InChI Key: PAJNFDOSKFUZLL-UHFFFAOYSA-N
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Description

2-({2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group, an acetyl group, and a benzamide moiety. It is known for its potential biological and pharmaceutical activities, making it a subject of interest in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps in the synthesis involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-({2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the 3,4-dichlorophenyl group, in particular, enhances its biological activity and makes it a valuable compound for research and development .

Properties

IUPAC Name

2-[[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O2/c20-15-6-5-13(11-16(15)21)25-9-7-24(8-10-25)12-18(26)23-17-4-2-1-3-14(17)19(22)27/h1-6,11H,7-10,12H2,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJNFDOSKFUZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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